molecular formula C13H11ClO B1605860 4-Chloro-4'-methoxybiphenyl CAS No. 58970-19-7

4-Chloro-4'-methoxybiphenyl

Cat. No. B1605860
CAS RN: 58970-19-7
M. Wt: 218.68 g/mol
InChI Key: PUVSUQVVUYQOBK-UHFFFAOYSA-N
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Description

4-Chloro-4'-methoxybiphenyl (4-CMBP) is an organic compound that has been studied extensively in the scientific community due to its potential applications in the fields of organic synthesis and drug development. 4-CMBP is a derivative of biphenyl, a compound that has been used for decades in organic synthesis and drug development. 4-CMBP is a versatile compound that can be used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other materials. 4-CMBP is also used in the production of polymers and other materials.

Scientific Research Applications

Metabolism Studies

4-Chloro-4'-methoxybiphenyl has been the subject of various metabolism studies. For example, it was identified as a metabolite produced by certain lichen species when treated with 4-chlorobiphenyl (4-CB). This discovery is significant in understanding the environmental biotransformation of chlorinated biphenyls (Maass, Hutzinger, & Safe, 1975). Additionally, the compound's metabolism in rats was studied, revealing insights into how 4'-chloro-4-biphenylol, its major metabolite, is further degraded in the body (Safe, Hutzinger, Ecobichon, & Grey, 1975).

Chemical Studies

In-depth chemical studies have explored the properties and reactions of this compound. For instance, its interaction with other chemical entities was examined, revealing insights into the formation of various cationic intermediates in certain reactions (Manet et al., 2008). The molecular structure and spectroscopic analysis of similar derivatives, like 4-Methoxy-4'-Nitrobiphenyl, have also been studied, contributing to our understanding of the compound's electronic structure and potential applications in nonlinear optical materials (Govindarasu & Kavitha, 2014).

Environmental Applications

There's a notable interest in the environmental applications of this compound. It has been studied in the context of environmental contamination and biodegradation. For example, certain bacterial species have been observed to dechlorinate methoxychlor, a pesticide, into dechlorinated derivatives including this compound, suggesting a role in primary biodegradation of such compounds in submerged environments (Satsuma & Masuda, 2012).

Analytical Chemistry

This compound plays a role in analytical chemistry, particularly in the identification of hydroxyhalobiphenyls. Its properties have been used to establish methods for identifying such compounds through gas chromatography and mass spectrometry, providing valuable techniques for environmental monitoring and analysis (Tulp, Olie, & Hutzinger, 1977).

ConclusionThe research on this compound spans various fields, including environmental science, chemistry, and analytical methods. This diversity reflects the compound's significance in understanding environmental pollutants, their metabolism, and chemical

Scientific Research Applications of this compound

Molecular and Spectroscopic Analysis

Recent studies have focused on molecular structure and spectroscopic analysis of compounds related to this compound. For instance, the vibrational spectra, molecular structure, and electronic properties of 4-Methoxy-4'-Nitrobiphenyl were investigated using density functional theory, revealing its potential as a nonlinear optical material (Govindarasu & Kavitha, 2014).

Biological and Environmental Impact

The compound's derivatives have been evaluated for biological effects, such as the molluscicidal properties of 4-Chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, indicating its potential use in pest control (Duan et al., 2014). Additionally, the role of bacterial species in the dechlorination of methoxychlor (a pesticide) to this compound in natural environments has been highlighted, underscoring the environmental relevance of these compounds (Satsuma & Masuda, 2012).

Fluorescence Studies

Fluorescence quenching studies of boronic acid derivatives, including 5-chloro-2-methoxy phenyl boronic acid, have been conducted, providing insights into the conformational changes in different solute environments (Geethanjali et al., 2015).

properties

IUPAC Name

1-chloro-4-(4-methoxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVSUQVVUYQOBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346497
Record name 4-Chloro-4'-methoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58970-19-7
Record name 4-Chloro-4'-methoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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